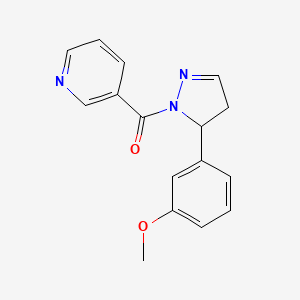
1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline is a heterocyclic compound that features a pyrazoline ring substituted with a pyridylcarbonyl group at the 1-position and a methoxyphenyl group at the 5-position
Preparation Methods
The synthesis of 1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline typically involves the reaction of 3-methoxyacetophenone with 3-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the pyrazoline ring. The reaction conditions often include the use of ethanol as a solvent and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA .
Comparison with Similar Compounds
1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline can be compared with other pyrazoline derivatives, such as:
1-(3-Pyridylcarbonyl)-3,5-diphenyl-2-pyrazoline: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
121306-63-6 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
[3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H15N3O2/c1-21-14-6-2-4-12(10-14)15-7-9-18-19(15)16(20)13-5-3-8-17-11-13/h2-6,8-11,15H,7H2,1H3 |
InChI Key |
LNMAMSJXXGPNQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC=NN2C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















